2-Bromobenzo[d]oxazole-5-carboxylic acid
Description
2-Bromobenzo[d]oxazole-5-carboxylic acid (CAS: 1542048-21-4) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol . It features a benzo[d]oxazole core substituted with a bromine atom at position 2 and a carboxylic acid group at position 4. This compound is classified under GHS Hazard Class 6.1 (toxic substances) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . Its primary applications lie in pharmaceutical and agrochemical research, where it serves as a building block for synthesizing bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrNO3 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
YMSPOMCYELEKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazole core is traditionally constructed via cyclization of 2-aminophenol derivatives. A two-step process involves:
-
Formation of the oxazole ring through reaction with acyl chlorides or carboxylic acid derivatives.
-
Bromination at the 2-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).
For example, 2-aminophenol reacts with bromoacetyl chloride under basic conditions to form 2-bromobenzo[d]oxazole, which is subsequently carboxylated at the 5-position using carbon dioxide or a carbonylating agent. Early methods reported yields of 60–70% for the cyclization step but faced challenges in regioselectivity during bromination.
Table 1: Key Reaction Conditions for Traditional Cyclization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole formation | Bromoacetyl chloride, Et₃N | 68 | |
| Bromination | Br₂, CHCl₃, 0°C | 72 | |
| Carboxylation | CO₂, Cu catalyst, 100°C | 65 |
Electrophilic Activation Strategies
Triflic Anhydride (Tf₂O)-Mediated Synthesis
Recent advances utilize triflic anhydride (Tf₂O) to activate tertiary amides for cyclization with 2-aminophenols. This method avoids harsh brominating agents and improves regiocontrol.
Mechanism and Optimization
The reaction proceeds via:
-
Activation of the amide carbonyl by Tf₂O, forming a reactive intermediate.
-
Nucleophilic attack by 2-aminophenol, followed by cyclization and elimination.
Optimization studies reveal that 2-fluoropyridine as a base enhances yields by stabilizing intermediates. For instance, using 1.2 equiv of Tf₂O and 2.0 equiv of 2-fluoropyridine at 25°C achieves 85% yield for the benzoxazole core. Subsequent bromination with NBS in tetrahydrofuran (THF) affords the 2-bromo derivative in 89% yield.
Table 2: Tf₂O-Mediated Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Tf₂O Equiv | 1.2 | 85 |
| 2-Fluoropyridine | 2.0 | 85 |
| Temperature | 25°C | 85 |
| Bromination Agent | NBS, THF | 89 |
Alternative Carboxylation Pathways
Direct Carboxylation via C–H Activation
Transition-metal-catalyzed C–H carboxylation offers a streamlined route to introduce the carboxylic acid group. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as 1,10-phenanthroline enable direct carboxylation at the 5-position of pre-brominated benzoxazole.
A 2023 study demonstrated 78% yield using CO₂ (1 atm) and Pd(OAc)₂ in dimethylformamide (DMF) at 120°C. This method reduces step count compared to traditional approaches but requires careful control of CO₂ pressure.
Comparative Analysis of Methods
Table 3: Method Comparison for 2-Bromobenzo[d]oxazole-5-carboxylic Acid Synthesis
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Traditional | Low cost, established protocol | Low regioselectivity | 60–70 |
| Tf₂O-mediated | High yield, mild conditions | Cost of Tf₂O | 85–89 |
| C–H carboxylation | Fewer steps | High pressure required | 78 |
Industrial-Scale Considerations
Sustainability and Cost
While Tf₂O methods achieve high yields, the reagent’s cost and corrosivity limit industrial adoption. Recent efforts focus on recycling Tf₂O or replacing it with cheaper alternatives like POCl₃. For carboxylation, microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Anti-Inflammatory and Cytotoxic Properties
Recent studies have highlighted the potential of 2-bromobenzo[d]oxazole-5-carboxylic acid and its derivatives as anti-inflammatory agents. For instance, a study synthesized several halogenated phenylbenzoxazole-5-carboxylic acids, including this compound, which were screened for their anti-inflammatory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen, with IC50 values in the low micromolar range . Additionally, some compounds demonstrated notable cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have been instrumental in identifying key modifications that enhance its biological activity. For example, the introduction of various substituents on the phenyl ring has been shown to influence both anti-inflammatory and cytotoxic activities significantly. Compounds with specific halogen substitutions exhibited improved binding affinity to target enzymes such as Cyclooxygenase-2, which is crucial for mediating inflammatory responses .
Synthesis of Novel Compounds
The compound serves as an important building block in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic substitution reactions allows for the development of more complex structures that can be tailored for specific applications in pharmaceuticals and materials science. For instance, derivatives of this compound have been used to synthesize new classes of oxadiazoles and isoxazoles, which exhibit diverse pharmacological activities .
Metal-Free Synthetic Routes
Recent advancements have also explored metal-free synthetic routes for synthesizing derivatives of this compound. These methods are advantageous due to their environmental sustainability and reduced toxicity compared to traditional metal-catalyzed reactions. Such approaches not only streamline the synthesis process but also enhance the yield and purity of the final products .
Anti-Cancer Activity Evaluation
A notable case study involved evaluating the anticancer properties of a series of 2-bromobenzo[d]oxazole derivatives against human prostate carcinoma cell lines (22Rv1). The study revealed that specific derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
In Vivo Studies on Inflammatory Models
In vivo studies assessing the efficacy of 2-bromobenzo[d]oxazole derivatives in experimental models of inflammation demonstrated promising results. Administration of selected compounds significantly reduced inflammatory markers and improved clinical scores in models such as Experimental Autoimmune Encephalomyelitis (EAE), suggesting their therapeutic potential in treating autoimmune disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromobenzo[d]oxazole-5-carboxylic acid with structurally related compounds, focusing on molecular features and hazards:
Key Observations :
- Substituent Effects : Bromine at position 2 in the target compound enhances electrophilic reactivity, making it suitable for cross-coupling reactions. In contrast, the methyl group in 2-methylbenzo[d]oxazole-5-carboxylic acid reduces reactivity but improves lipophilicity .
- Halogen Comparison : The iodo analog (5-bromo-2-iodobenzoic acid ) has a higher molecular weight and may exhibit distinct reactivity in metal-catalyzed reactions compared to bromine or chlorine derivatives .
Biological Activity
2-Bromobenzo[d]oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom and a carboxylic acid group attached to a benzo[d]oxazole ring. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-bromobenzoic acid and oxazole derivatives.
- Methods : Common synthetic routes include cyclization reactions and functional group transformations that yield high purity and yield of the desired compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains and fungi, making it a candidate for therapeutic development against infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. Molecular docking studies suggest strong binding affinities with targets like Cyclooxygenase-2 (COX-2).
| Enzyme Target | IC50 (µM) |
|---|---|
| COX-2 | 0.103 |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.54 |
| MDA-MB-231 | 0.85 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results, leading to further exploration of its mechanism of action.
- Anti-inflammatory Mechanism : In a model of induced inflammation, administration of this compound resulted in significant reduction of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Cytotoxic Effects in Cancer Models : In a study involving human prostate carcinoma cells, treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
